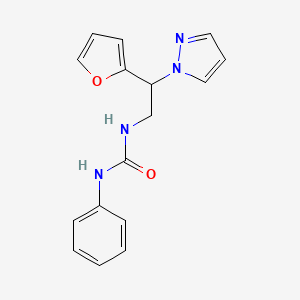

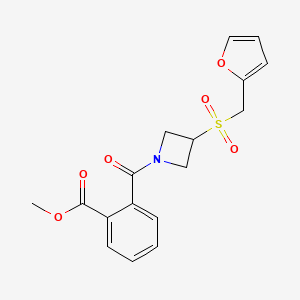

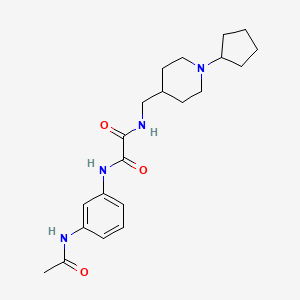

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves several key steps, including the formation of chalcones through Claisen-Schmidt condensation and subsequent cyclization reactions to form pyrazole derivatives. For instance, Kumaraswamy et al. (2008) describe the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles through reactions involving hydrazine hydrate and substituted acetophenones with aromatic aldehydes, followed by reaction with naphtho[2,1-b]furan-2-carbohydrazide (Kumaraswamy et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. Zheng et al. (2010) used IR, 1H NMR, HRMS, and X-ray diffraction to characterize a series of novel pyrazole derivatives, highlighting the importance of these techniques in elucidating molecular structures (Zheng et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cyclization and condensation reactions, which are crucial for synthesizing complex organic compounds. For example, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate forms naphtho[2,1-b]furan-2-carbohydrazide, which is then reacted with chalcones to produce pyrazole derivatives (Kumaraswamy et al., 2008).

Scientific Research Applications

Antimicrobial Activity

A notable application of compounds related to 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea is their antimicrobial activity. Research indicates that the antimicrobial efficacy of such compounds depends significantly on the specific Schiff base moiety present. For example, derivatives synthesized from heteroaryl pyrazole and chitosan have shown varied biological activities against a spectrum of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest that by modifying the chemical structure, it might be possible to enhance the antimicrobial properties of these compounds (Hamed et al., 2020).

Synthesis and Biological Evaluation

The synthesis of novel compounds within this chemical class has been extensively studied, with many showing promise in biological applications. For instance, the synthesis and activity evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles highlighted their antimicrobial and various other biological activities. Such compounds were created through reactions involving ethyl naphtho[2,1-b]furan-2-carboxylate and hydrazine hydrate, followed by interactions with substituted acetophenones and aromatic aldehydes. The resulting compounds exhibited significant biological activities, which suggests their potential in developing new therapeutic agents (Kumaraswamy et al., 2008).

Antibacterial Properties

The antibacterial properties of furan-2-yl phenyl pyrazoline derivatives have been confirmed through synthesis and in-vitro studies. These compounds, synthesized from various -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-ones, displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents (Rani et al., 2015).

Fungicidal Activity

Another significant application is in the development of fungicidal agents. Novel pyrazole derivatives containing 5-phenyl-2-furan have been synthesized and evaluated for their fungicidal activity. Some of these compounds, particularly ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate, demonstrated significant activity against various fungi, indicating their potential in fungicidal applications (Ahmed et al., 2019).

Antiinflammatory and Antibacterial Agents

Pyrazoline derivatives have also been synthesized for evaluation as antiinflammatory and antibacterial agents. Some of these compounds have shown promising results in vivo for antiinflammatory activity and in vitro for antibacterial efficacy, suggesting their utility in medicinal chemistry (Ravula et al., 2016).

Mechanism of Action

Target of action

Many compounds with these rings interact with various enzymes or receptors in the body. The exact target would depend on the specific compound and its structure .

Mode of action

The compound could interact with its target through various types of chemical bonds, such as hydrogen bonds or van der Waals forces. This interaction could inhibit or activate the target, leading to changes in its function .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. For example, it could inhibit an enzyme in a metabolic pathway, leading to decreased production of a certain metabolite .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) would depend on various factors, such as its chemical structure and the route of administration. For example, compounds with certain functional groups might be more readily absorbed in the gut, while others might be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a key enzyme in a cellular pathway, this could lead to decreased cell proliferation .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-16(19-13-6-2-1-3-7-13)17-12-14(15-8-4-11-22-15)20-10-5-9-18-20/h1-11,14H,12H2,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDAWVJXCNMSBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)

![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)

![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)